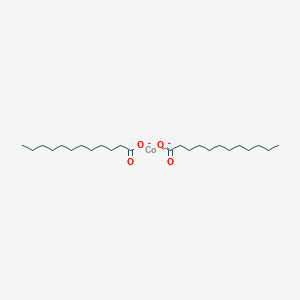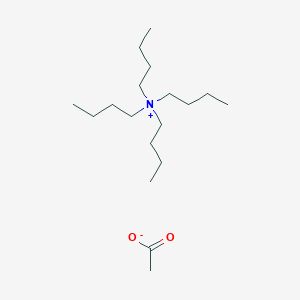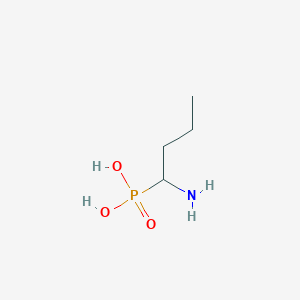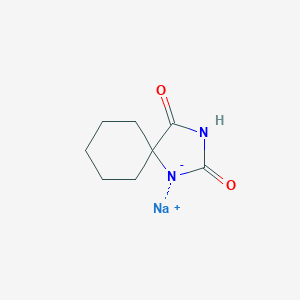
3'-Sodiocyclohexanespiro-5'-hydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Sodiocyclohexanespiro-5'-hydantoin, also known as SCH, is a cyclic imide derivative that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that has shown promising results in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 3'-Sodiocyclohexanespiro-5'-hydantoin is not fully understood. However, it is believed to act as an agonist of the GABA receptor, which is the main inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the GABA receptor, leading to a decrease in neuronal excitability and an overall reduction in brain activity.
Efectos Bioquímicos Y Fisiológicos
3'-Sodiocyclohexanespiro-5'-hydantoin has been shown to have a range of biochemical and physiological effects. It has been found to have anticonvulsant and analgesic properties, as well as the ability to reduce anxiety and induce sedation. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3'-Sodiocyclohexanespiro-5'-hydantoin is its high reactivity, which makes it a useful reagent in various lab experiments. It is also relatively easy to synthesize and purify. However, its high reactivity can also be a limitation, as it can react with other compounds in the lab, leading to unwanted side reactions. Additionally, its potential toxicity and lack of specificity for GABA receptors can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3'-Sodiocyclohexanespiro-5'-hydantoin. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in treating these conditions. Another area of interest is its use as a tool to study the role of GABA receptors in the central nervous system. Finally, there is potential for the development of new 3'-Sodiocyclohexanespiro-5'-hydantoin derivatives with improved specificity and reduced toxicity for use in various scientific research applications.
Métodos De Síntesis
The synthesis of 3'-Sodiocyclohexanespiro-5'-hydantoin involves the reaction of cyclohexanone with hydantoin in the presence of sodium ethoxide. The resulting product is then treated with sodium hydroxide to produce 3'-Sodiocyclohexanespiro-5'-hydantoin. The purity of the compound can be improved through recrystallization using ethanol or acetone.
Aplicaciones Científicas De Investigación
3'-Sodiocyclohexanespiro-5'-hydantoin has been used in various scientific research applications due to its unique chemical properties. In biochemistry, it has been used as a reagent for the determination of amino acid composition in proteins. It has also been used in the synthesis of peptides and as a coupling agent in peptide synthesis. In pharmacology, 3'-Sodiocyclohexanespiro-5'-hydantoin has shown potential as an anticonvulsant and analgesic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuroscience, 3'-Sodiocyclohexanespiro-5'-hydantoin has been used as a tool to study the role of GABA receptors in the central nervous system.
Propiedades
Número CAS |
1075-86-1 |
|---|---|
Nombre del producto |
3'-Sodiocyclohexanespiro-5'-hydantoin |
Fórmula molecular |
C8H11N2NaO2 |
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
sodium;3-aza-1-azanidaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C8H12N2O2.Na/c11-6-8(10-7(12)9-6)4-2-1-3-5-8;/h1-5H2,(H2,9,10,11,12);/q;+1/p-1 |
Clave InChI |
PXZYNVBFBPXRET-UHFFFAOYSA-M |
SMILES isomérico |
C1CCC2(CC1)C(=O)NC(=N2)[O-].[Na+] |
SMILES |
C1CCC2(CC1)C(=O)NC(=O)[N-]2.[Na+] |
SMILES canónico |
C1CCC2(CC1)C(=O)NC(=O)[N-]2.[Na+] |
Otros números CAS |
1075-86-1 |
Sinónimos |
3-Sodio-1,3-diazaspiro[4.5]decane-2,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



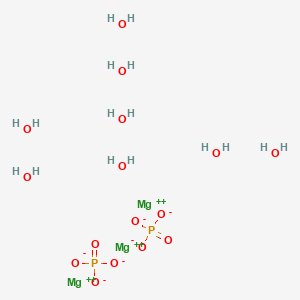
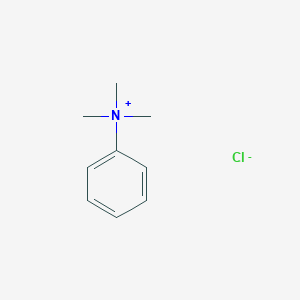
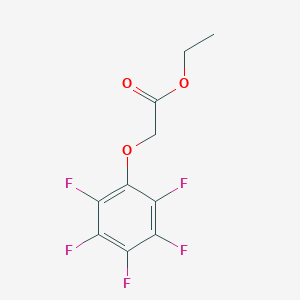
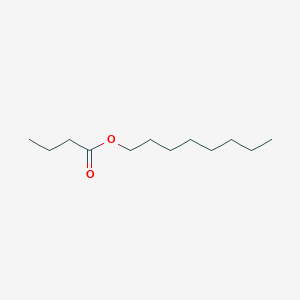
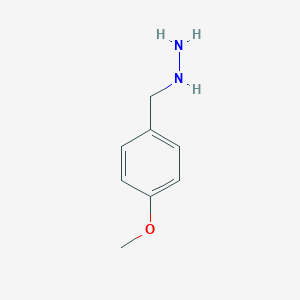
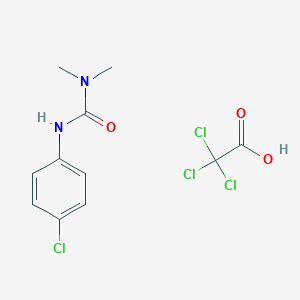
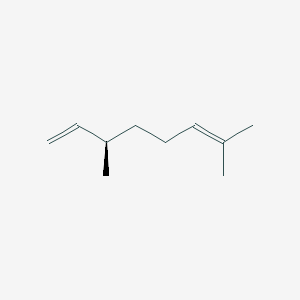
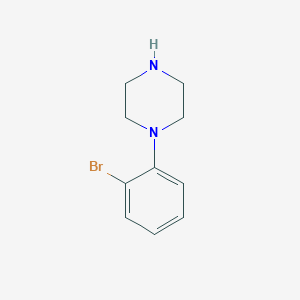
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
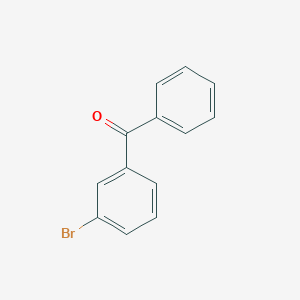
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
